Methyl 4-(Pyridin-4-yl)butanoate
Description
Methyl 4-(Pyridin-4-yl)butanoate is an organic compound characterized by a butanoate ester backbone with a pyridin-4-yl substituent at the fourth carbon position. Its molecular formula is inferred to be C₁₀H₁₁NO₂, with a molar mass of approximately 177.20 g/mol. The pyridine ring contributes to the compound’s polarity and basicity, while the ester group enhances its volatility and reactivity in hydrolysis or transesterification reactions.
Properties
IUPAC Name |
methyl 4-pyridin-4-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)4-2-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICZFYMOLLBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(Pyridin-4-yl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(Pyridin-4-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Pyridin-4-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-(Pyridin-4-yl)butanol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Pyridin-4-yl)butanoic acid.
Reduction: 4-(Pyridin-4-yl)butanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(Pyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its role in the development of new antibiotics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(Pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, the compound may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data for Selected Pyridine-Butanoate Derivatives
Functional Group Analysis
Pyridin-4-yl vs. In contrast, the pyridin-4-yl group in this compound enhances aromatic π-π stacking interactions, relevant in crystal engineering or ligand design.
Dioxo Modifications: The introduction of two ketone groups in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate creates α,γ-diketone functionality, which may participate in tautomerism or serve as electrophilic sites for nucleophilic additions . Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate shares this feature but uses an ethyl ester, slightly increasing lipophilicity compared to the methyl analog .
Extended Aromatic Systems: Methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate incorporates a fluorophenylpyrimidine moiety, significantly elevating molar mass (366.39 g/mol) and introducing fluorine’s electronegative effects, which are advantageous in drug design for metabolic stability .
Biological Activity
Methyl 4-(Pyridin-4-yl)butanoate, a compound characterized by its pyridine ring and butanoate ester structure, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by experimental data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.22 g/mol. The presence of the pyridine ring is crucial as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It is believed to disrupt bacterial cell membranes and inhibit essential enzymes vital for bacterial survival. Studies have shown that it effectively inhibits various bacterial strains, leading to potential applications in antibiotic development.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 32 µg/mL |
Immunosuppressive Effects
A derivative of this compound has been synthesized and evaluated for its immunosuppressive activity . This compound demonstrated significant effects in reducing immune responses, indicating its potential as a lead compound for developing new immunosuppressants.
Case Study: Immunosuppressive Activity
In a controlled study, the immunosuppressive effects were assessed using murine models. The results indicated that treatment with the derivative led to a marked decrease in T-cell proliferation, suggesting its utility in managing autoimmune disorders.
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Experimental Findings
In vitro assays demonstrated that the compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential role in treating inflammatory diseases.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer activity . Preliminary studies have shown that it can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The mechanism of action for this compound involves interactions with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
